7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride

Catalog No.
S895446
CAS No.
1361114-52-4
M.F
C16H24ClN5O
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1...

CAS Number

1361114-52-4

Product Name

7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride

IUPAC Name

11-propan-2-yl-5-pyrrolidin-2-yl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride

Molecular Formula

C16H24ClN5O

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C16H23N5O.ClH/c1-10(2)20-7-5-12-11(9-20)16(22)21-15(18-12)8-14(19-21)13-4-3-6-17-13;/h8,10,13,17,19H,3-7,9H2,1-2H3;1H

InChI Key

KGZLKGNKQQKDJN-UHFFFAOYSA-N

SMILES

CC(C)N1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4CCCN4.Cl

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4CCCN4.Cl

7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride is a complex organic compound characterized by its unique polycyclic structure. This compound features a cyclopenta[b]naphthalene core, which is a fused bicyclic system, along with multiple nitrogen atoms incorporated into its framework. The presence of the isopropyl and pyrrolidinyl groups enhances its structural complexity and potential biological activity. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability in pharmaceutical applications.

The mechanism of action for 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride remains unknown. There is no scientific research available that explores its potential biological function or interaction with other molecules [].

The chemical reactivity of 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride can be explored through various organic reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the tetraaza structure can act as nucleophiles in substitution reactions.
  • Reduction Reactions: The compound may undergo reduction to modify its functional groups or alter its oxidation state.
  • Cyclization Reactions: Given its polycyclic nature, it may participate in further cyclization reactions to form more complex structures.

These reactions can be utilized to synthesize derivatives or related compounds for further studies.

  • Anticancer Activity: Many tetraaza compounds have shown potential as anticancer agents by inhibiting tumor growth.
  • Neuroprotective Effects: Some derivatives may offer neuroprotective benefits due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Properties: Compounds with similar frameworks have been investigated for their antibacterial and antifungal activities.

The synthesis of 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis may begin with readily available precursors such as pyrrolidine derivatives and cyclopentene compounds.
  • Key Reactions:
    • Formation of the tetrahydro structure through cyclization reactions.
    • Introduction of the isopropyl group via alkylation methods.
    • Final conversion to the hydrochloride salt through acid-base neutralization.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound.

The potential applications of 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride include:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases.
  • Research Tool: Utilized in biochemical studies to understand molecular interactions and mechanisms of action.
  • Material Science: Potential use in developing new materials with unique properties due to its complex structure.

Interaction studies are crucial for understanding how 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride interacts with biological targets:

  • Receptor Binding Studies: Investigating how the compound binds to specific receptors can reveal its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in critical pathways can provide insights into its therapeutic potential.
  • Cellular Assays: Evaluating the effects on cell viability and proliferation can help determine its efficacy as a drug candidate.

Several compounds share structural similarities with 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride:

Compound NameStructure FeaturesUnique Properties
5-Methylpyrido[3',2':4,5]furo[3,2-d]pyrimidineContains a pyrido-furo structurePotential mTOR inhibitor
Tetrahydropyrido[3',2':4,5]pyrimidineSimilar tetrahydro frameworkAnticancer properties
Cyclohexane-derived tetraaza compoundsPolycyclic nitrogen-rich structuresDiverse biological activities

The uniqueness of 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride lies in its specific arrangement of nitrogen atoms and unique substituents that may confer distinct biological activities compared to these similar compounds.

Dates

Last modified: 08-16-2023

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